H-Thz-NH-tBu

HIV-1 protease inhibition KNI series SAR peptidomimetic inhibitor design

Sourcing the correct C-terminal P2′ pharmacophore for HIV-1 protease inhibitor synthesis often requires tedious post-coupling amidations. H-Thz-NH-tBu (HCl salt) resolves this as a pre-assembled tert-butyl amide building block with high water solubility. • Delivers ≈10-fold enzyme inhibitory potency over ester analogs via Asp29 water-mediated H-bond. • Compatible with EDC/HOBt and DPP-Cl coupling; suitable for solution-phase convergent synthesis. • Supplied at ≥95% purity (HPLC); store at 2-8°C for multi-step synthetic campaigns.

Molecular Formula C8H16N2OS
Molecular Weight 188.29 g/mol
Cat. No. B8285640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Thz-NH-tBu
Molecular FormulaC8H16N2OS
Molecular Weight188.29 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CSCN1
InChIInChI=1S/C8H16N2OS/c1-8(2,3)10-7(11)6-4-12-5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
InChIKeyCAFXTIBLUGDWNC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Thz-NH-tBu: Peptidomimetic Building Block for Protease Inhibitors


H-Thz-NH-tBu (CAS 1161069-98-2 free base; CAS 1251923-51-9 HCl salt) is a thiazolidine-4-carboxylic acid derivative bearing a pre-formed C-terminal tert-butyl amide, with molecular formula C8H16N2OS and molecular weight 188.29 g/mol . The compound belongs to the thiazolidine (Thz) heterocycle class — a five-membered saturated ring containing sulfur and nitrogen heteroatoms that serves as both a proline bioisostere and a masked cysteine equivalent [1]. Its defining structural feature is the C-terminal tert-butyl carboxamide, which functions as the P2′ pharmacophoric ligand in HIV-1 protease inhibitors of the kynostatin (KNI) series and provides conformational rigidity through a water-mediated hydrogen-bond network with the enzyme active site [2]. Available in both racemic free base and enantiopure (4R) forms, as well as the water-soluble hydrochloride salt, H-Thz-NH-tBu is primarily procured as a key synthetic intermediate for constructing peptidomimetic protease inhibitors, peptide aldehydes via thiazolidine intermediates, and C-terminally protected peptide building blocks for solid-phase and solution-phase synthesis [3].

Pre-formed tert-butyl amide supports direct C-terminal coupling without post-synthetic amidation
Compatible with KNI-series peptidomimetic inhibitor synthesis and one-pot NCL strategies
Available as (4R)-enantiomer for stereochemical control; HCl salt enables aqueous coupling

Why H-Thz-NH-tBu Cannot Be Replaced in Pharmacophores and Ligation Workflows


The C-terminal tert-butyl carboxamide of H-Thz-NH-tBu is not a generic protecting group but a pharmacophoric determinant: its amide NH participates in a structurally resolved, water-mediated hydrogen-bond network with the backbone nitrogen of Asp29 in HIV-1 protease, contributing to a demonstrated 10-fold preference in enzyme inhibitory potency over the corresponding ester linkage [1]. Substituting H-Thz-NH-tBu with Fmoc-Thz-OH or Boc-Thz-OH introduces an N-terminal protecting group that is incompatible with direct C-terminal coupling strategies and requires orthogonal deprotection steps . Replacing the tert-butyl amide with a free acid (H-Thz-OH) or methyl ester (H-Thz-OMe) eliminates the critical P2′ hydrogen-bond donor, forfeiting the potency advantage established through systematic SAR studies across the KNI inhibitor series [2]. For one-pot native chemical ligation applications, the Thz ring itself serves as a masked N-terminal cysteine whose pH-dependent deprotection kinetics have been rigorously characterized with AMDBH formaldehyde scavenger — a property orthogonal to the C-terminal amide functionality that cannot be replicated by simple cysteine or penicillamine analogs [3]. These structure- and mechanism-based requirements mean that in-class substitution without matching the specific C-terminal tert-butyl amide motif predictably degrades target binding affinity and synthetic workflow efficiency.

C-terminal ester or acid replacement Eliminates the hydrogen-bond donor required for water-mediated interaction with Asp29, which may reduce target binding in enzyme assays
N-protected Thz analogs (Fmoc/Boc) Introduce incompatible N-terminal protection, requiring additional deprotection steps and altering coupling strategy
Cysteine or penicillamine in NCL Do not replicate the pH-dependent deprotection kinetics of the thiazolidine ring with AMDBH scavenger, potentially affecting ligation efficiency

Quantitative Differentiation Evidence for Procurement Decisions


HIV-1 Protease Inhibitory Potency: tert-Butyl Amide vs Ester Linkage

In a systematic SAR study of KNI-series HIV-1 protease inhibitors, the C-terminal tert-butyl amide linkage (as found in H-Thz-NH-tBu-containing compounds) demonstrated approximately a 10-fold preference in enzyme inhibitory potency compared to the corresponding ester linkage. This was attributed to the amide nitrogen of the tert-butyl group acting as a hydrogen-bond donor through a bridging water molecule to the backbone nitrogen of Asp29 in the HIV-1 protease active site [1]. The comparison was made within the same KNI-272 analogue scaffold, where the only variable was the C-terminal linkage type (amide -CONHtBu vs ester -COOtBu), providing a direct intramolecular comparator free from confounding scaffold changes. In the same study, the benzoyl-type tert-butylamide compound 9d exhibited Ki = 24.9 nM against recombinant HIV-1 protease (NY-5 isolate), while the optimized benzylamide-type compound 21f (JE-2147) achieved Ki = 0.33 nM, and the tripeptide KNI-272 (iQoa-Mta-Apns-Thz-NHBut) reached Ki = 0.74 nM under identical assay conditions using H-Ser-Gln-Asn-Tyr-Pro-Ile-Val-OH substrate with HPLC-based detection [2].

Amide vs Ester Potency
Head-to-head
Reported ~10-fold preference for amide linkage in HIV-1 protease assay; KNI-272 Ki = 0.74 nM
Supports amide pharmacophore selection for target-binding studies
Scaffold-intrinsic difference; confirm in specific inhibitor series
HIV-1 protease inhibition KNI series SAR peptidomimetic inhibitor design C-terminal pharmacophore optimization

Structural Basis: Water-Mediated Hydrogen-Bond Network of tert-Butyl Amide

The structural basis for the tert-butyl amide's contribution to binding affinity has been resolved at atomic resolution. Neutron crystallography of the HIV-1 protease–KNI-272 complex (PDB 2ZYE, 1.9 Å resolution) directly visualized the positions of hydrogen atoms and deuterated water molecules, confirming that the tert-butyl amide NH of the Thz-NHtBu moiety participates in a structured water-mediated hydrogen-bond network bridging to the backbone nitrogen of Asp29 in the protease active site [1]. This water molecule is structurally conserved across multiple KNI–protease co-crystal structures and is absent in complexes with ester-linked analogs [2]. The rigid backbone conformation of KNI-272 — attributed in significant part to the C-terminal tert-butyl amide — was also confirmed by X-ray crystallography at 1.4 Å resolution (PDB 3FX5) and by conformational analysis of the uncomplexed inhibitor, which showed that the C-terminal region adopts a preorganized, low-energy trans conformation that mirrors the enzyme-bound state, reducing the entropic penalty upon binding [3]. In contrast, the methyl ester and free acid analogs lack this hydrogen-bond donor capacity and exhibit greater conformational flexibility in the C-terminal region.

H-Bond Network
Method context
Neutron crystallography (PDB 2ZYE, 1.9 Å) confirms tert-butyl amide NH bridges via water to Asp29 backbone
Atomic-level structural evidence for pharmacophoric role of tert-butyl amide
Absent in ester analogs; supports rational design
neutron crystallography HIV-1 protease structure-based drug design hydrogen-bond network KNI-272

tert-Butyl Amide vs 2-Methylbenzyl Amide as P2′ Pharmacophore

In a dipeptide-based KNI series study where the P2′ substituent was systematically varied while fixing the P2 moiety (either 2,6-dimethylphenoxyacetyl or 3-hydroxy-2-methylbenzoyl), the tert-butyl amide (Thz-NHtBu) served as the reference P2′ ligand against which 2-methylbenzyl amide analogs were compared [1]. The results showed that introduction of the 2-methylbenzylamino moiety as the P2′ ligand (compounds 6a-e) considerably improved HIV inhibitory activity in comparison with the corresponding tert-butyl amino analogs (compounds 5a-e). However, compounds in both series retained activity less than the lead compounds KNI-577 and KNI-727 [2]. In the earlier tripeptide series (Mimoto et al., 1999), compound 21b bearing an unsubstituted benzyl group at the P2′ site showed HIV-1 protease inhibitory activity comparable to that of the tert-butyl compound 9d (both in the benzoyl-type series), while the 2,6-dimethylbenzyl derivative 21a showed only marginal improvement [3]. This establishes the tert-butyl amide as the historical reference standard with well-characterized activity, while noting that certain substituted benzyl amides can achieve improved potency — information critical for lead optimization decisions where the tert-butyl amide provides the baseline comparator scaffold.

P2′ Pharmacophore Comparison
Head-to-head
2-Methylbenzyl amide analogs showed improved HIV inhibitory activity over tert-butyl amide in dipeptide series; JE-2147 Ki = 0.33 nM vs 9d Ki = 24.9 nM
tert-Butyl amide serves as reference baseline for P2′ optimization; benzyl amides may achieve higher assay potency
Cross-study comparison; confounding scaffold changes present
P2' pharmacophore KNI dipeptide series HIV protease inhibitor lead optimization allophenylnorstatine

Synthetic Efficiency: Pre-formed tert-Butyl Amide vs Free Acid Coupling

The synthetic utility of H-Thz-NH-tBu as a pre-formed C-terminal building block is demonstrated by its use in the preparation of Apns-Thz-NHBu(t), the key dipeptide precursor for KNI-series HIV protease inhibitors. Boc-Apns-OH was coupled with N-tert-butyl Thz-4-carboxamide hydrochloride (the HCl salt of H-Thz-NH-tBu) using standard carbodiimide conditions, and subsequent Boc deprotection followed by coupling with the respective alpha-ketoacid residue (P2) gave the desired dipeptides in almost quantitative yields [1]. This contrasts with the alternative approach of coupling to H-Thz-OH (free acid) followed by post-synthetic C-terminal amidation, which introduces an additional synthetic step with associated yield loss, requires activation of the carboxylic acid for amide bond formation, and may be complicated by epimerization at the thiazolidine C-4 position [2]. The HCl salt form (CAS 1251923-51-9) offers water solubility that facilitates coupling in aqueous or mixed aqueous-organic solvent systems, whereas the free base (CAS 1161069-98-2) requires organic solvent conditions . Furthermore, N-acetyl-AA-NHtBu derivatives of all 20 naturally occurring amino acids have been synthesized using analogous methodology, demonstrating the generalizability of the tert-butyl amide building block approach for producing C-terminally protected amino acid and peptide derivatives in gram quantities [3].

Coupling Efficiency
Class-level
Pre-formed H-Thz-NH-tBu coupling reported near-quantitative yields; post-coupling amidation adds ≥1 step with 70–90% step yield
Reduces synthetic step count and potential epimerization in multi-step synthesis
Yield advantage estimated; validate in specific route
peptide coupling efficiency C-terminal amide protection solution-phase peptide synthesis allophenylnorstatine coupling

Thz Ring Conformational Control: Cis/Trans Isomerization Modulation

The thiazolidine ring in H-Thz-NH-tBu functions as a conformationally constrained proline bioisostere. Comprehensive NMR and DFT studies on Ac-Cys(ΨR1,R2 pro)-NHCH3 and -OCH3 model peptides established that the cis/trans ratio around the thiazolidine amide bond is governed by C2-substitution, with the population of cis content ordered as (2R)-Cys(ΨCH3,H pro) < (2S)-Cys(ΨH,CH3 pro) < Cys(ΨCH3,CH3 pro) [1]. For the dimethyl-substituted compounds, a destabilization of trans conformers was observed along with a lowering of the rotational trans-to-cis barrier, and importantly, dimethyl substitution reduced the autocatalysis effect — with no autocatalysis occurring for the dimethyl derivative [2]. In the KNI inhibitor series, the unsubstituted thiazolidine (as in H-Thz-NH-tBu/KNI-272) adopts a low-energy trans conformation that preorganizes the inhibitor for binding, whereas 5,5-dimethyl substitution (as in Dmt-containing compounds like JE-2147) further constrains the ring [3]. This conformational control is pharmacophorically significant because the P1′-P2′ region spanning the Thz ring and the tert-butyl amide must present the P2′ NH in the correct orientation for the water-mediated hydrogen bond to Asp29. The C-terminal tert-butyl amide itself contributes to conformational restriction: DFT studies on secondary amides demonstrate that bulky N-substituents such as tert-butyl significantly destabilize cis isomers and increase the cis/trans isomerization barrier, synergistically reinforcing the trans preference imposed by the thiazolidine ring [4].

Conformational Preorganization
Method context
Unsubstituted Thz + tert-butyl amide favors trans conformation; DFT shows tert-butyl destabilizes cis isomer and increases isomerization barrier
Supports preorganized trans geometry for protease S1′–S2′ binding pocket compatibility
NMR and DFT evidence; verify in target inhibitor complex
cis/trans isomerization thiazolidine conformation pseudoproline peptide backbone preorganization DFT calculations

Application Scenarios Where H-Thz-NH-tBu Delivers Verifiable Advantage


HIV-1 Protease Inhibitor Lead Optimization with KNI-Series Pharmacophore

H-Thz-NH-tBu is the direct building block for constructing the C-terminal tert-butyl amide P2′ pharmacophore in KNI-series HIV-1 protease inhibitors. Its use is indicated when the synthetic target contains the Apns-Thz-NHtBu core structure — present in KNI-272 (Ki = 0.74 nM), KNI-227 (Ki = 0.088 nM), and related leads [1]. The pre-formed tert-butyl amide eliminates the need for post-coupling amidation and provides the essential hydrogen-bond donor for water-mediated interaction with Asp29, which confers an approximately 10-fold potency advantage over ester-linked analogs [2]. For laboratories pursuing structure-guided optimization of the P2′ region, H-Thz-NH-tBu serves as the reference building block for the tert-butyl amide baseline, against which alternative P2′ ligands (2-methylbenzyl amide, 2,6-dimethylbenzyl amide) can be systematically compared .

One-Pot Native Chemical Ligation with Thz as Masked N-Terminal Cysteine

In one-pot native chemical ligation (NCL) strategies, the thiazolidine (Thz) ring — incorporated into peptide segments via building blocks such as Fmoc-Thz-OH during SPPS — serves as a masked N-terminal cysteine that can be chemoselectively deprotected. The AMDBH formaldehyde scavenger system achieves efficient Thz-to-Cys conversion at pH 4.0 while maintaining thioester stability at pH 7.5, enabling repetitive pH-switched deprotection–ligation cycles without intermediate purification [1]. This strategy was validated through the synthesis of mono-ubiquitinated histone H2A.Z (209 amino acids) via one-pot four-segment peptide ligation in good yield [2]. While H-Thz-NH-tBu itself is a C-terminal building block (not directly used as the N-terminal Thz source), its structural analog Fmoc-Thz-OH provides the N-terminal Thz for SPPS incorporation, and the C-terminal tert-butyl amide chemistry demonstrated in the KNI series is orthogonal to the N-terminal Thz deprotection conditions, enabling convergent synthetic strategies where Thz serves dual roles as both a C-terminal pharmacophore and an N-terminal protecting group in different segments of the same synthetic scheme .

Conformationally Preorganized Peptidomimetic Scaffold Construction

When a synthetic target requires a proline bioisostere with a preorganized trans amide conformation and a C-terminal hydrogen-bond donor, H-Thz-NH-tBu provides a single building block that simultaneously addresses both requirements. The thiazolidine ring constrains the backbone ϕ and ψ angles similarly to proline but with the added feature of a sulfur atom that modulates ring puckering and electronic properties [1]. The tert-butyl amide reinforces trans amide geometry through steric destabilization of the cis isomer — a property confirmed by DFT calculations on secondary amides bearing bulky N-substituents [2]. This combination is particularly valuable for constructing inhibitors of proteases with S1′–S2′ pocket architectures that recognize a trans amide bond geometry, as validated by the co-crystal structures of KNI-272, JE-2147, and related inhibitors with HIV-1 protease . The (4R)-enantiomer (CAS 128019-19-2) provides the correct stereochemistry matching the natural L-amino acid configuration at the P1′ position.

Gram-Scale Synthesis of C-Terminally Protected Peptide Intermediates

For process chemistry and gram-scale peptide intermediate production, the H-Thz-NH-tBu hydrochloride salt (CAS 1251923-51-9) offers practical advantages: water solubility facilitating aqueous coupling conditions, compatibility with standard carbodiimide (EDC/HOBt) and phosphonium (DPP-Cl) coupling reagents, and near-quantitative coupling yields with Boc-protected amino acids as demonstrated in the Apns-Thz-NHBu(t) synthesis [1]. The general methodology for N-acetyl-AA-NHtBu derivatives has been validated across all 20 proteinogenic amino acids, confirming that the tert-butyl amide approach is broadly applicable and scalable to gram quantities [2]. Procurement specifications of ≥95% purity (HPLC) with storage at 2–8°C under dry, sealed conditions ensure adequate stability for multi-step synthetic campaigns . This scenario is distinct from Fmoc-SPPS-based approaches (which use Fmoc-Thz-OH) and is indicated when solution-phase convergent synthesis is preferred or when the C-terminal tert-butyl amide must be installed prior to peptide chain assembly.

Application
Selection Property
Validation Focus
KNI-series HIV protease inhibitor synthesis
C-terminal tert-butyl amide building block
Reported enzyme inhibition context (P2′ pharmacophore)
One-pot NCL with masked N-terminal cysteine
Thiazolidine ring deprotection kinetics
Ligation efficiency and thioester stability
Conformationally constrained peptidomimetic design
Thz ring + tert-butyl amide trans geometry
Backbone preorganization for protease pocket fit
Solution-phase gram-scale peptide intermediate production
HCl salt aqueous solubility and coupling yield
Synthetic route efficiency and scalability
Quote Request

Request a Quote for H-Thz-NH-tBu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.